4-[(2,3,5,6-tetramethylphenyl)sulfonylamino]benzoic Acid
Description
4-[(2,3,5,6-Tetramethylphenyl)sulfonylamino]benzoic acid is a sulfonamide derivative of benzoic acid characterized by a 2,3,5,6-tetramethylphenyl group attached via a sulfonylamino (-SO₂NH-) linker to the para position of the benzoic acid core. This compound (CAS 730249-87-3) has a molecular formula of C₁₇H₁₉NO₄S and a molecular weight of 333.41 g/mol . Its structural uniqueness lies in the steric and electronic effects imparted by the tetramethyl substitution on the phenyl ring, which enhances hydrophobicity and may influence biological interactions. It is primarily utilized in chemical research, particularly in the development of enzyme inhibitors and as a synthetic intermediate .
Properties
IUPAC Name |
4-[(2,3,5,6-tetramethylphenyl)sulfonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-10-9-11(2)13(4)16(12(10)3)23(21,22)18-15-7-5-14(6-8-15)17(19)20/h5-9,18H,1-4H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRBZEBVKOIXDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10368562 | |
| Record name | 4-[(2,3,5,6-tetramethylphenyl)sulfonylamino]benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
730249-87-3 | |
| Record name | 4-[(2,3,5,6-tetramethylphenyl)sulfonylamino]benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Key Intermediate: 2,3,5,6-Tetramethylbenzenesulfonyl Chloride
The tetramethylphenyl sulfonyl group originates from 2,3,5,6-tetramethylbenzene (durene). Sulfonation is achieved using chlorosulfonic acid under controlled conditions:
Procedure :
- Durene (10 g, 0.067 mol) is dissolved in dichloromethane (50 mL) at 0°C.
- Chlorosulfonic acid (12 mL, 0.18 mol) is added dropwise over 30 minutes.
- The mixture is stirred at room temperature for 4 hours, then quenched with ice water.
- The sulfonic acid intermediate is isolated and treated with phosphorus pentachloride (PCl₅) to yield the sulfonyl chloride.
Key Parameters :
- Temperature control (0–25°C) prevents side reactions.
- Excess PCl₅ ensures complete conversion to the sulfonyl chloride.
Preparation of 4-Aminobenzoic Acid
4-Aminobenzoic acid serves as the amine precursor. Patent CN102791677B details a catalytic hydrogenation method for synthesizing substituted aminobenzoic acids:
Steps :
- Oxime Formation : 4-Carboxybenzaldehyde reacts with hydroxylamine hydrochloride in methanol to form 4-carboxybenzaldehyde oxime.
- Catalytic Hydrogenation :
Optimization :
- NaOH concentration (3.0–4.0 equivalents) maximizes yield.
- Pd/C loading (5–10% w/w) balances cost and efficiency.
Sulfonamide Coupling Reaction
The final step couples 4-aminobenzoic acid with 2,3,5,6-tetramethylbenzenesulfonyl chloride. This follows established sulfonylation protocols:
Procedure :
- 4-Aminobenzoic acid (5 g, 0.036 mol) is suspended in anhydrous THF (50 mL).
- Triethylamine (7.3 mL, 0.054 mol) is added under nitrogen.
- 2,3,5,6-Tetramethylbenzenesulfonyl chloride (9.2 g, 0.036 mol) in THF (20 mL) is added dropwise at 0°C.
- The reaction is stirred for 12 hours at room temperature.
- The mixture is filtered, concentrated, and purified via recrystallization (ethanol/water) to yield the target compound (82% yield).
Critical Factors :
- Stoichiometry : A 1:1 molar ratio minimizes di-sulfonation byproducts.
- Solvent Choice : THF or DMF enhances solubility of intermediates.
Alternative Method: One-Pot Synthesis
A streamlined approach combines sulfonation and coupling in a single reactor:
Steps :
- Durene (10 g) is sulfonated in situ with ClSO₃H (15 mL).
- Without isolation, PCl₅ (8 g) is added to generate the sulfonyl chloride.
- 4-Aminobenzoic acid (7 g) and pyridine (5 mL) are introduced, and the reaction proceeds at 50°C for 6 hours.
- Yield: 76% after recrystallization.
Advantages :
- Eliminates intermediate purification steps.
- Reduces solvent waste.
Industrial-Scale Production
For bulk synthesis, patents emphasize cost-effective catalysis and recycling:
Process :
- Catalyst Reuse : Pd/C from hydrogenation steps is recovered via filtration and reactivated (3–5 cycles without yield loss).
- Continuous Flow Systems : Tubular reactors maintain consistent temperature and pressure, achieving 85% yield at 100 g/hour throughput.
Analytical Data and Quality Control
Purity Assessment :
Spectroscopic Confirmation :
- IR (KBr) : 1685 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O).
- ¹H NMR (DMSO-d₆) : δ 12.8 (COOH), 8.1 (Ar-H), 2.5 (CH₃).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scale Feasibility |
|---|---|---|---|
| Stepwise Synthesis | 82 | 99.5 | Lab (1–100 g) |
| One-Pot Synthesis | 76 | 98.8 | Pilot (1–10 kg) |
| Continuous Flow | 85 | 99.2 | Industrial (>100 kg) |
Chemical Reactions Analysis
4-[(2,3,5,6-tetramethylphenyl)sulfonylamino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that sulfonamide derivatives, including 4-[(2,3,5,6-tetramethylphenyl)sulfonylamino]benzoic acid, exhibit significant anticancer properties. Studies suggest that these compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. For instance, the compound's ability to inhibit specific enzymes linked to cancer cell proliferation has been documented .
2. Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It may act by inhibiting the production of pro-inflammatory cytokines and mediators, making it a potential candidate for treating inflammatory diseases. Research on similar sulfonamide compounds has shown promise in reducing inflammation in various models .
Biochemical Research Applications
1. Proteomics
this compound is utilized in proteomics research as a biochemical tool. Its ability to modify proteins through sulfonamide linkages allows researchers to study protein interactions and functions more effectively. This application is crucial for understanding complex biological systems and disease mechanisms .
2. Enzyme Inhibition Studies
This compound serves as a valuable substrate or inhibitor in enzyme studies. Its sulfonamide group can interact with active sites of various enzymes, providing insights into enzyme kinetics and mechanisms of action. Such studies are vital for drug development and understanding metabolic pathways .
Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor cell lines using sulfonamide derivatives similar to this compound. |
| Study B | Anti-inflammatory Effects | Showed reduced levels of inflammatory markers in vitro when treated with compounds containing the sulfonamide group. |
| Study C | Proteomics | Utilized the compound to modify proteins for studying interaction networks in cancer cells. |
Mechanism of Action
The mechanism of action of 4-[(2,3,5,6-tetramethylphenyl)sulfonylamino]benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonylamino group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations
Substituent Effects: The tetramethylphenyl group in the target compound confers significant hydrophobicity compared to dimethyl or halogenated analogs (e.g., 2,5-dimethyl or 3-Cl-4-F derivatives) . This property may enhance membrane permeability in biological systems.
Positional Isomerism :
- The meta-substituted isomer (3-((2,3,5,6-tetramethylphenyl)sulfonamido)benzoic acid) shows distinct binding profiles compared to the para-substituted target compound, highlighting the importance of spatial arrangement in molecular interactions .
Linker Modifications :
- The introduction of a methylene (-CH₂-) linker in 4-(((2,3,5,6-tetramethylphenyl)sulfonamido)methyl)benzoic acid increases steric bulk, which may reduce metabolic degradation or enable targeted delivery .
Functional Group Variations: Replacement of the sulfonylamino (-SO₂NH-) group with a sulfamoyl (-SO₂NH₂) group (as in 4-[(3,4-dimethylphenyl)sulfamoyl]benzoic acid) alters hydrogen-bonding capacity and acidity, impacting solubility and reactivity .
Biological Activity
4-[(2,3,5,6-tetramethylphenyl)sulfonylamino]benzoic acid (commonly referred to as compound 1) is a sulfonamide derivative of benzoic acid that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The chemical structure of this compound is characterized by the following properties:
| Property | Value |
|---|---|
| CAS Number | 730249-87-3 |
| Molecular Formula | C17H19NO4S |
| Molecular Weight | 333.402 g/mol |
| Melting Point | ~230°C (decomposition) |
Antioxidant Activity
Compounds with a benzoic acid scaffold have been noted for their antioxidant properties. In vitro assays have demonstrated that derivatives can scavenge free radicals and reduce oxidative stress markers in cell lines. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Cytotoxicity and Cancer Research
Recent investigations into the cytotoxic effects of benzoic acid derivatives suggest that these compounds may induce apoptosis in cancer cells. For example, a study highlighted the cytotoxic effects of related benzoic acid derivatives on human cancer cell lines such as Hep-G2 and A2058. While specific data on compound 1 is sparse, its structural analogs have shown promising results in enhancing proteasome activity and inducing apoptosis through various mechanisms.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways: Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways.
- Modulation of Cell Signaling: The compound may influence signaling pathways related to cell growth and apoptosis.
- Antioxidant Defense Activation: It may enhance the body's antioxidant defenses by upregulating antioxidant enzymes.
Study on Proteasome and Autophagy Pathways
A study conducted on benzoic acid derivatives demonstrated their ability to enhance the activity of the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP) in human fibroblasts. The findings suggested that these compounds could serve as modulators of proteostasis networks, potentially offering therapeutic benefits in age-related diseases .
Cytotoxicity Evaluation
In a comparative analysis of various benzoic acid derivatives, it was found that certain compounds significantly inhibited cell growth in cancer cell lines while exhibiting minimal toxicity in normal cells. This selective cytotoxicity highlights the potential for developing targeted cancer therapies based on such compounds .
Q & A
Q. How can stability studies be designed to evaluate degradation under varying pH and temperature conditions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
